molecular formula C17H22N2O B3009388 4-Cyclobutylidene-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2310159-17-0

4-Cyclobutylidene-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No. B3009388
CAS RN: 2310159-17-0
M. Wt: 270.376
InChI Key: OPJNGKUYQSIBNX-UHFFFAOYSA-N
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Description

“4-Cyclobutylidene-N-(2-methylphenyl)piperidine-1-carboxamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a cyclobutylidene group and a 2-methylphenyl group attached to the nitrogen atom of the piperidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a 2-methylphenyl isocyanate to form the carboxamide group . The cyclobutylidene group could potentially be introduced through a subsequent reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common feature in many pharmaceuticals . The cyclobutylidene group would add a degree of rigidity to the molecule, and the 2-methylphenyl group could potentially engage in aromatic interactions .


Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the piperidine nitrogen could act as a nucleophile in reactions with electrophiles . The carboxamide group could also participate in reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperidine ring could potentially increase the compound’s basicity . The cyclobutylidene group could potentially affect the compound’s conformational stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are used in pharmaceuticals, where they can have a variety of effects, such as acting as antagonists for certain receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity and the specific functional groups present in the molecule. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, as well as investigation of its potential uses, particularly in the field of pharmaceuticals .

properties

IUPAC Name

4-cyclobutylidene-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-5-2-3-8-16(13)18-17(20)19-11-9-15(10-12-19)14-6-4-7-14/h2-3,5,8H,4,6-7,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJNGKUYQSIBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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